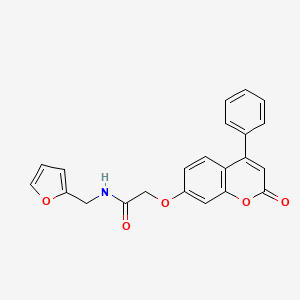![molecular formula C21H16ClFN2O2 B12158790 4-chloro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B12158790.png)
4-chloro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 4-chloro group and a complex side chain containing fluorophenyl and phenylethyl groups. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate Amide: The initial step involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the intermediate amide.
Coupling Reaction: The intermediate amide is then coupled with 2-fluoroaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Final Cyclization: The final step involves cyclization to form the desired benzamide compound, which may require heating and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
4-chloro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the amide and phenyl groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products with different substituents replacing the chloro or fluoro groups.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the amide or phenyl groups.
Hydrolysis: Corresponding carboxylic acids and amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-chloro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 4-chloro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups might enhance its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
- 4-chloro-N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}benzamide
- 4-chloro-N-{1-[(2-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide
- 4-chloro-N-{1-[(2-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide
Uniqueness
Compared to similar compounds, 4-chloro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. This can result in different biological activities or chemical behaviors, making it a distinct and valuable compound for research and industrial applications.
属性
分子式 |
C21H16ClFN2O2 |
|---|---|
分子量 |
382.8 g/mol |
IUPAC 名称 |
4-chloro-N-[1-(2-fluoroanilino)-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C21H16ClFN2O2/c22-16-12-10-15(11-13-16)21(27)25-20(19(26)14-6-2-1-3-7-14)24-18-9-5-4-8-17(18)23/h1-13,20,24H,(H,25,27) |
InChI 键 |
CCMXJYDQPCBJRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2F)NC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide](/img/structure/B12158709.png)
![4-bromo-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12158714.png)

![N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12158728.png)
![(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12158729.png)
![2-(2-methylbenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12158733.png)
![4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B12158736.png)
![1-(4-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine](/img/structure/B12158739.png)
![3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one](/img/structure/B12158746.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12158752.png)
![N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12158753.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B12158754.png)
![4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine](/img/structure/B12158762.png)
![3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12158769.png)
